molecular formula C16H15N3OS B5803085 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B5803085
M. Wt: 297.4 g/mol
InChI Key: TVJONTNYQQWZMH-UHFFFAOYSA-N
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Description

3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a research-grade chemical compound belonging to the 1,2,4-triazole-3-thione class, which is recognized for its diverse biological activities and significance in medicinal chemistry research . The 1,2,4-triazole core is a privileged structure in drug discovery, featured in several therapeutic agents, and the presence of the benzylthio moiety at the 3-position and the 4-methoxyphenyl group at the 5-position makes this compound a valuable intermediate for synthesizing novel derivatives and probing structure-activity relationships (SAR) . Researchers are particularly interested in this class of compounds for its potential antimicrobial , antitumor , and antiviral applications, including investigation as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 research . The mechanism of action for triazole-3-thione derivatives often involves interaction with enzymatic targets; for instance, some analogs inhibit HIV-1 reverse transcriptase , while others may exhibit antitumor activity through binding with biological targets like DNA or key enzymes . The 4-methoxyphenyl substituent is an electron-donating group, which has been associated with enhanced biological activity in related compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the qualified researcher to perform any necessary analytical characterization to confirm the identity and purity of the compound for their specific application. Proper handling procedures and safe laboratory practices should always be followed. Storage under an inert atmosphere at 2-8°C is recommended for optimal stability of similar compounds .

Properties

IUPAC Name

3-benzylsulfanyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-16(19-18-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJONTNYQQWZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with benzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The benzylthio and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted triazole derivatives with modified benzylthio or methoxyphenyl groups.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods, including the reaction of 4-methoxyaniline with thioamide derivatives, followed by cyclization to form the triazole ring. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Helps identify characteristic bonds and functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

The synthesis pathway often involves alkylation and reduction steps to obtain the final product with high purity and yield .

Antimicrobial Activity

Research indicates that 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the potential of this triazole derivative in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in animal models further supports its application in oncology .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in inflammatory responses .

Fungicidal Activity

In agricultural research, this compound has been evaluated for its fungicidal properties. It shows promising results against various fungal pathogens affecting crops. Field trials indicate its effectiveness in protecting plants from fungal infections while being environmentally friendly compared to traditional fungicides .

Herbicidal Potential

The compound has also been assessed for herbicidal activity. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop yield, indicating its potential as a selective herbicide .

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for incorporation into organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of solar cells .

Polymer Additives

In polymer science, this compound can serve as an additive to improve thermal stability and mechanical properties of polymers used in various applications including coatings and packaging materials .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains with low MIC values.
Anticancer Properties Induces apoptosis in cancer cell lines; reduces tumor size in vivo.
Fungicidal Activity High efficacy against fungal pathogens; safe for crops tested.
Photovoltaic Materials Enhanced charge mobility; potential for increased solar cell efficiency.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The triazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Benzylthio vs. However, longer alkyl chains (e.g., n-heptyl) in analogs like 6g improve cholinesterase inhibition due to hydrophobic interactions with enzyme pockets . Electron-Withdrawing Groups: Derivatives with sulfonyl (MeSO₂) or nitro groups (e.g., 6-nitrobenzothiazole) exhibit enhanced antibacterial and antitubercular activities, attributed to increased electrophilicity .
  • Synthesis Yields :
    • Substituents influence reaction efficiency. For example, electron-deficient aryl halides (e.g., 4-Cl-benzyl chloride) yield products in lower yields (38%) due to steric hindrance , while reactions with thiophene or pyridyl groups achieve higher yields (60–93%) .
Physicochemical Properties
  • Lipophilicity : LogP values increase with aromatic substituents (benzylthio, biphenyl) compared to aliphatic chains, affecting solubility and bioavailability.
  • Thermal Stability : Melting points vary widely (120–210°C), with halogenated derivatives (e.g., 4-bromobenzyl) showing higher stability due to stronger intermolecular forces .

Biological Activity

3-(Benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula: C13_{13}H12_{12}N2_{2}OS
  • Molecular Weight: 252.31 g/mol
  • CAS Number: 129544-85-0

The presence of the benzylthio and methoxyphenyl groups contributes to its unique biological properties. The triazole ring itself is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several synthesized triazole derivatives were reported as low as 5 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDMRSA
Other Triazole Derivatives5-20Various Strains

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds similar to this compound have been shown to inhibit fungal growth effectively. In vitro studies demonstrated that certain derivatives exhibited antifungal activity comparable to established antifungals like fluconazole .

Anticancer Activity

Recent investigations into the anticancer properties of triazoles have yielded promising results. For instance, a study reported that triazole derivatives induced apoptosis in cancer cell lines such as HCT116 (human colon cancer) with IC50_{50} values significantly lower than those of conventional chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of specific kinases or interaction with DNA.

Cell LineIC50_{50} (µM)Reference Compound
HCT1164.36Doxorubicin
Other LinesTBDVarious

Case Studies

  • Antibacterial Screening : A series of synthesized triazole derivatives were tested against a panel of bacterial strains using the agar disc diffusion method. The results indicated that modifications in the side chains significantly enhanced antibacterial efficacy.
  • Anticancer Mechanisms : In a study focusing on the molecular mechanisms underlying the anticancer effects of triazoles, it was found that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The presence of electron-donating groups (like methoxy) enhances biological activity.
  • Substituents on the benzylthio group can modulate potency and selectivity against specific pathogens.

Q & A

Q. Why do some analogs show cytotoxicity in cancer cells but not in normal cells?

  • Methodological Answer : Selective cytotoxicity may stem from:
  • Redox Activation : Methoxyphenyl groups generate ROS in cancer cells (high basal ROS levels).
  • Target Specificity : Triazoles inhibit cancer-specific kinases (e.g., EGFR) or tubulin polymerization.
  • Validation : Compare IC₅₀ in cancer vs. normal cell lines (e.g., HT-29 vs. HEK-293) and perform target inhibition assays .

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